molecular formula C8H7Cl2N3O B8725407 2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

Cat. No. B8725407
M. Wt: 232.06 g/mol
InChI Key: XCMYKLOZAPBLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)ethanol is a useful research compound. Its molecular formula is C8H7Cl2N3O and its molecular weight is 232.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

Molecular Formula

C8H7Cl2N3O

Molecular Weight

232.06 g/mol

IUPAC Name

2-(5,7-dichloropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C8H7Cl2N3O/c9-7-5(2-4-14)8(10)13-6(12-7)1-3-11-13/h1,3,14H,2,4H2

InChI Key

XCMYKLOZAPBLLD-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=C(C(=C(N2N=C1)Cl)CCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above aldehyde (1.82 mmol) was dissolved in methanol (27 mL), and sodium borohydride (302 mg, 7.98 mmol) was added to this solution with ice-cooling. After this mixture was stirred for 30 min, aqueous ammonium chloride was added here. The resultant mixture was extracted with ethyl acetate, and the organic layer was washed with brine and dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off, and the residue was purified with column chromatography (15% ethyl acetate-hexane) to obtain the title compound (617 mg).
Quantity
1.82 mmol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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